molecular formula C10H10ClFN2O2 B2912310 N'-(2-chloropropanoyl)-4-fluorobenzohydrazide CAS No. 923120-07-4

N'-(2-chloropropanoyl)-4-fluorobenzohydrazide

Cat. No.: B2912310
CAS No.: 923120-07-4
M. Wt: 244.65
InChI Key: MJFLYPJTJRUMBN-UHFFFAOYSA-N
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Description

N’-(2-Chloropropanoyl)-4-fluorobenzohydrazide is a chemical compound with significant applications in various fields, including medicinal chemistry and industrial processes. This compound is characterized by the presence of a 2-chloropropanoyl group and a 4-fluorobenzohydrazide moiety, which contribute to its unique chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N’-(2-chloropropanoyl)-4-fluorobenzohydrazide typically involves the reaction of 2-chloropropionyl chloride with 4-fluorobenzohydrazide. The reaction is carried out under controlled conditions to ensure high yield and purity of the product. The general reaction scheme is as follows:

Industrial Production Methods: Industrial production of N’-(2-chloropropanoyl)-4-fluorobenzohydrazide follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction parameters, including temperature, pressure, and reactant concentrations, to optimize yield and minimize by-products.

Chemical Reactions Analysis

Types of Reactions: N’-(2-chloropropanoyl)-4-fluorobenzohydrazide undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like triethylamine.

    Reduction: Lithium aluminium hydride in anhydrous ether.

    Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate.

Major Products Formed:

    Substitution: Formation of substituted amides or thioesters.

    Reduction: Formation of amines or alcohols.

    Oxidation: Formation of azides or nitroso compounds.

Scientific Research Applications

Mechanism of Action

The mechanism of action of N’-(2-chloropropanoyl)-4-fluorobenzohydrazide involves its interaction with specific molecular targets:

Properties

IUPAC Name

N'-(2-chloropropanoyl)-4-fluorobenzohydrazide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10ClFN2O2/c1-6(11)9(15)13-14-10(16)7-2-4-8(12)5-3-7/h2-6H,1H3,(H,13,15)(H,14,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MJFLYPJTJRUMBN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)NNC(=O)C1=CC=C(C=C1)F)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10ClFN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

244.65 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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